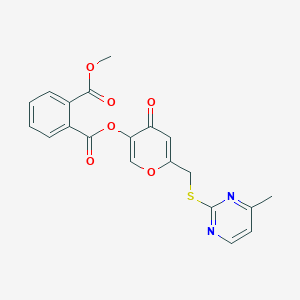

(6-(((4-甲基嘧啶-2-基)硫代)甲基)-4-氧代-4H-吡喃-3-基)甲基邻苯二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

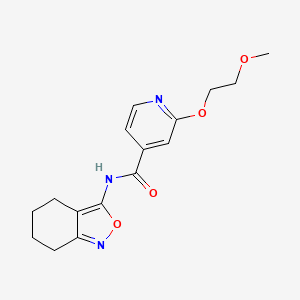

Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate is a complex organic compound that integrates multiple functional groups, including pyrimidine, thioether, and phthalate moieties

科学研究应用

蛋白质组学研究

该化合物可用于蛋白质组学研究,即对蛋白质、结构和功能的大规模研究。化合物中含硫的嘧啶部分可能与蛋白质相互作用,可能作为蛋白质活性的抑制剂或调节剂。 这在研究与疾病相关的蛋白质或开发新的治疗剂方面可能特别有用 .

抗氧化特性

具有嘧啶结构的化合物已被证明具有抗氧化特性。 硫代甲基中存在的硫原子可能增强这些特性,使该化合物成为研究氧化应激相关疾病(如神经退行性疾病)的候选者 .

放射防护作用

研究表明,含硫嘧啶可能具有放射防护作用。 可以研究该化合物在癌症放射治疗期间保护健康细胞的潜力,减少治疗的副作用 .

抗菌和杀真菌活性

嘧啶环是许多抗菌和杀真菌剂的常见特征。 可以探索该化合物对各种细菌和真菌菌株的功效,为开发新的抗生素或抗真菌剂做出贡献 .

抗癌研究

含硫嘧啶在抗癌研究中显示出希望。 可以研究该化合物抑制癌细胞生长或血管生成的能力,特别是通过抑制 VEGFR-2,该受体参与肿瘤血管的形成 .

农业化学

在农业化学领域,可以研究该化合物除草活性。 嘧啶部分可能干扰杂草的生长,为作物保护提供一种新方法 .

抗病毒应用

鉴于与具有抗病毒特性的其他嘧啶衍生物的结构相似性,可以研究该化合物在抗病毒感染中的潜在用途。 它可以作为合成新的抗病毒药物的先导化合物 .

神经药理学

最后,该化合物对中枢神经系统的潜在影响可能是神经药理学的一个研究领域。 可以研究其抗焦虑、助忆或抗惊厥活性,为开发治疗神经系统疾病的新方法做出贡献 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Thioether Formation:

Pyran Ring Synthesis: The pyran ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound, under acidic or basic conditions.

Phthalate Ester Formation: The final step involves esterification of the pyran derivative with phthalic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form a sulfoxide or sulfone.

Reduction: The carbonyl groups in the pyran and phthalate moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methyl group on the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

属性

IUPAC Name |

1-O-methyl 2-O-[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6S/c1-12-7-8-21-20(22-12)29-11-13-9-16(23)17(10-27-13)28-19(25)15-6-4-3-5-14(15)18(24)26-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHIDXHMOXFWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334067 |

Source

|

| Record name | Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877638-25-0 |

Source

|

| Record name | Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)

![[(3-Ethylphenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2564366.png)

![3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2564369.png)

![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)

![(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2564383.png)